molecular formula C13H19NO2S B4671987 N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide

N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4671987
M. Wt: 253.36 g/mol
InChI Key: RJEKVWSUCSLAJN-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. Inhibition of GABA aminotransferase leads to increased levels of GABA in the brain, which can have a range of effects on brain function.

Mechanism of Action

As mentioned earlier, N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide works by inhibiting the enzyme GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter, which means that it reduces the activity of neurons in the brain. This can have a range of effects on brain function, including reducing seizure activity and reducing anxiety.
Biochemical and Physiological Effects:
In addition to its effects on the brain, N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce blood glucose levels in animal models, which may make it useful in the treatment of diabetes. It has also been shown to reduce inflammation in animal models, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide is its high selectivity for GABA aminotransferase, which means that it is less likely to have off-target effects than other GABAergic drugs. However, one limitation is that it is relatively unstable and can degrade over time, which may make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide. One area of interest is its potential use in the treatment of epilepsy, addiction, and anxiety disorders in humans. Clinical trials are currently underway to evaluate its safety and efficacy in these populations. Another area of interest is its potential use in the treatment of other conditions, such as diabetes and inflammatory disorders. Finally, there is interest in developing more stable analogs of N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide that may be easier to work with in lab experiments and have improved pharmacokinetic properties.

Scientific Research Applications

N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy, addiction, and anxiety disorders. Preclinical studies have shown that N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide is effective in reducing seizures in animal models of epilepsy, and may have fewer side effects than currently available treatments. In addition, N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide has shown promise in reducing drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of substance use disorders. Finally, N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide has been shown to have anxiolytic effects in animal models, which may make it a useful treatment for anxiety disorders.

properties

IUPAC Name

N-cyclopentyl-1-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11-6-2-3-7-12(11)10-17(15,16)14-13-8-4-5-9-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEKVWSUCSLAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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